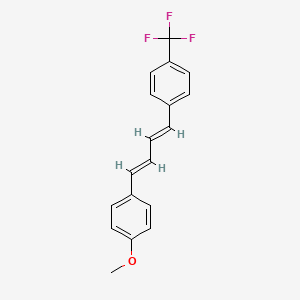
1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers. This compound features a methoxy group attached to a benzene ring, which is further substituted with a butadiene chain containing a trifluoromethylphenyl group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene typically involves the following steps:
Formation of the Butadiene Chain: The butadiene chain can be synthesized through a series of reactions starting from simple alkenes or alkynes. Common methods include the Wittig reaction or the Horner-Wadsworth-Emmons reaction.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a trifluoromethylbenzene derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Catalysts and reaction conditions are carefully selected to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the butadiene chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrogenated derivatives.
Scientific Research Applications
1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to certain proteins or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(4-(trifluoromethyl)phenyl)benzene: Lacks the butadiene chain, making it less reactive in certain chemical reactions.
4-Methoxy-4’-(trifluoromethyl)biphenyl: Contains two benzene rings connected by a single bond, differing in structure and reactivity.
1-Methoxy-4-(4-(trifluoromethyl)phenyl)butane: Features a saturated butane chain instead of a butadiene chain, affecting its chemical properties.
Uniqueness
1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene is unique due to the presence of both a methoxy group and a trifluoromethyl-substituted butadiene chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H15F3O |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
1-methoxy-4-[(1E,3E)-4-[4-(trifluoromethyl)phenyl]buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C18H15F3O/c1-22-17-12-8-15(9-13-17)5-3-2-4-14-6-10-16(11-7-14)18(19,20)21/h2-13H,1H3/b4-2+,5-3+ |
InChI Key |
OLAYGYAMXSADEI-ZUVMSYQZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















